molecular formula C9H7Cl B3098747 1-Chloro-3-ethynyl-2-methylbenzene CAS No. 1342063-35-7

1-Chloro-3-ethynyl-2-methylbenzene

Cat. No.: B3098747
CAS No.: 1342063-35-7
M. Wt: 150.60
InChI Key: QPPTVULNPGMPAN-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyl-2-methylbenzene is an organic compound with the molecular formula C9H7Cl. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethynyl group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethynyl-2-methylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethynyl-2-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethynyl-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products may include 3-ethynyl-2-methylphenol or 3-ethynyl-2-methylbenzoic acid.

    Addition Products: Substituted alkenes or alkynes.

    Oxidation Products: Carboxylic acids or ketones.

Scientific Research Applications

1-Chloro-3-ethynyl-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethynyl-2-methylbenzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The ethynyl group can participate in addition reactions, where electrophiles add to the triple bond, resulting in the formation of substituted alkenes. These reactions are facilitated by the electron-withdrawing effects of the chlorine and ethynyl groups, which activate the benzene ring towards electrophilic attack .

Comparison with Similar Compounds

    1-Chloro-2-ethynylbenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.

    1-Chloro-4-ethynylbenzene: The ethynyl group is positioned differently, affecting its chemical behavior.

    3-Chloro-2-ethynyl-1-methylbenzene:

Uniqueness: 1-Chloro-3-ethynyl-2-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where precise molecular interactions are required .

Properties

IUPAC Name

1-chloro-3-ethynyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPTVULNPGMPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342063-35-7
Record name 1-chloro-3-ethynyl-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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